
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one is an organotin compound that features both stannyl and silyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one can be synthesized through a multi-step process involving the reaction of tributylstannyl chloride with trimethylsilylpropyl ketone under specific conditions. The reaction typically requires the presence of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The stannyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides and silyl ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated organotin and silyl compounds.
Aplicaciones Científicas De Investigación
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one involves its interaction with molecular targets through its stannyl and silyl groups. These interactions can lead to the formation of new chemical bonds, facilitating various chemical transformations. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in chemical reactions.
Comparación Con Compuestos Similares
1-(Tributylstannyl)propan-2-one: Lacks the silyl group, making it less versatile in certain reactions.
3-(Trimethylsilyl)propan-2-one: Lacks the stannyl group, limiting its applications in organotin chemistry.
1-(Tributylstannyl)-3-(trimethylsilyl)butan-2-one: Similar structure but with an additional carbon atom, affecting its reactivity and applications.
Uniqueness: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one is unique due to the presence of both stannyl and silyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
32284-56-3 |
|---|---|
Fórmula molecular |
C18H40OSiSn |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
1-tributylstannyl-3-trimethylsilylpropan-2-one |
InChI |
InChI=1S/C6H13OSi.3C4H9.Sn/c1-6(7)5-8(2,3)4;3*1-3-4-2;/h1,5H2,2-4H3;3*1,3-4H2,2H3; |
Clave InChI |
MOMDBKKPUVMWIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(=O)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





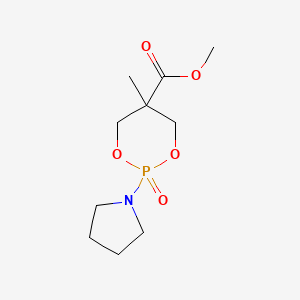
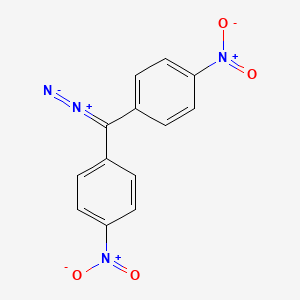
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
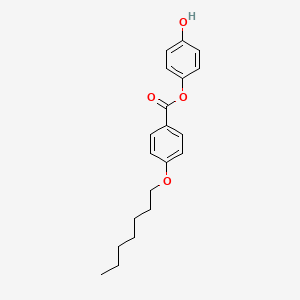

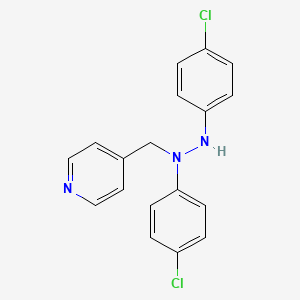
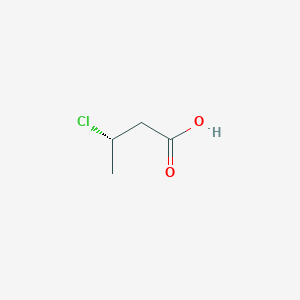

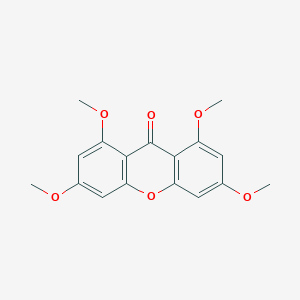
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
